Welcome to the BenchChem Online Store!
molecular formula C10H13BrO3 B8443775 2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

Cat. No. B8443775
M. Wt: 261.11 g/mol
InChI Key: KONREKMJTLINOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176216B2

Procedure details

Mesyl chloride (34.5 mL, 446 mmol) was added to a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (100 g, 405 mmol) and triethylamine (67.5 mL, 484 mmol) in 1.2-dimethoxyethane (1000 mL) while cooling with ice, and the reaction mixture was stirred for 30 minutes. After adding a 28% sodium methoxide in methanol (350 mL, 1.72 mol) to the reaction mixture, it was further stirred for 3 hours at room temperature. Upon completion of the reaction, toluene (1000 mL) and water (1000 mL) were added to the reaction mixture, the aqueous layer was removed, and the organic extract was washed with water (1000 mL), 1N hydrochloric acid (500 mL) and water (500 mL) in that order and concentrated under reduced pressure to afford 105 g of the title compound as a colorless oil (99.5% yield).
Quantity
34.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
99.5%

Identifiers

REACTION_CXSMILES
S(Cl)(C)(=O)=O.[Br:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([CH2:15][OH:16])=[CH:9][C:8]=1[O:17][CH3:18].[CH2:19](N(CC)CC)C.C[O-].[Na+].CO>COCCOC.O.C1(C)C=CC=CC=1>[Br:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([CH2:15][O:16][CH3:19])=[CH:9][C:8]=1[O:17][CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
34.5 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)CO)OC
Name
Quantity
67.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1000 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
was further stirred for 3 hours at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with water (1000 mL), 1N hydrochloric acid (500 mL) and water (500 mL) in that order
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)COC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.